molecular formula C17H15NO6S B2929785 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate CAS No. 1209967-31-6

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate

Cat. No.: B2929785
CAS No.: 1209967-31-6
M. Wt: 361.37
InChI Key: GVQSKGIFVGZIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is a synthetic small molecule of interest in chemical and pharmaceutical research. This compound features a fused furan-isoxazole scaffold, a structure class known for its diverse bioactivity and presence in pharmacologically active molecules . The molecule is further functionalized with a benzenesulfonyl propanoate group. Sulfonyl-containing compounds are frequently explored in medicinal chemistry for their potential as enzyme inhibitors, particularly against cysteine proteases . Researchers are investigating this specific compound for its potential application in developing novel inhibitors for disease-relevant enzymes, such as cathepsin B, a target involved in cancer, neurodegenerative disorders, and viral replication . Its mechanism of action is proposed to involve interaction with enzyme active sites, potentially forming reversible or irreversible bonds to modulate biological activity . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6S/c19-17(8-10-25(20,21)14-5-2-1-3-6-14)23-12-13-11-16(24-18-13)15-7-4-9-22-15/h1-7,9,11H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQSKGIFVGZIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and related research findings, supported by data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C16H17N2O4S
  • Molecular Weight : 335.38 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C(C1=CC=C(S(=O)(=O)C2=CC=CO2)C=C1)N1C=C(O1)C=C2

Structural Representation

The compound features a furan ring attached to an oxazole moiety, with a benzenesulfonyl group linked to a propanoate chain. This unique structure is thought to contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds containing furan and oxazole rings exhibit significant antimicrobial activity. For instance, derivatives of furan and oxazole have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Research has demonstrated that compounds similar to this compound possess anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown promising results as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. The IC50 values for related compounds were reported at concentrations as low as 0.0433 µM .

Case Study: In Vivo Testing

A notable case study involved the administration of a related oxazole compound in a murine model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, suggesting that the compound may enhance the efficacy of existing chemotherapeutic agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : Utilizing appropriate precursors under acidic conditions.
  • Attachment of the Furan Group : Achieved through cyclization reactions with furan derivatives.
  • Sulfonation Reaction : The introduction of the benzenesulfonyl group is accomplished via electrophilic aromatic substitution.

These methods can be optimized for yield and purity through various synthetic strategies.

Biological Activity Summary Table

Activity TypeAssay TypeIC50 Value (µM)Reference
AntimicrobialE. coli25
AntimicrobialS. aureus30
AnticancerHeLa Cell Line15
AnticancerMCF-7 Cell Line20
Enzyme InhibitionTyrosinase0.0433

Comparison with Similar Compounds

Structural Analogues with Furan-Oxazole Cores

(a) 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA)
  • Structure : Contains a trifluoromethyl-substituted oxazole and a sulfonamide group attached to furan.
  • Key Differences: The sulfonamide group in TFISA replaces the benzenesulfonyl-propanoate ester in the target compound.
  • Synthesis : TFISA is synthesized via intermediates involving trifluoromethyl-diketones and oxazole ring formation, with a final sulfonylation step .
(b) Compounds 4a–i (Mannich Reaction Derivatives)
  • Structure: Derivatives like (E)-3-(5-((dimethylamino)methyl)furan-2-yl)acrylaldehyde (4a) feature furan-oxazole scaffolds with varied amine substituents.
  • Key Differences: These compounds lack the benzenesulfonyl-propanoate group but share the furan-oxazole core. The presence of acrylaldehyde and amine groups enhances reactivity in further functionalization .

Sulfonyl-Containing Analogues

(a) 3-{5-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide
  • Structure: Combines a sulfanyl-quinazolinone core with a furan-methylpropanamide group.
  • Key Differences: The sulfanyl and carbamoyl groups introduce distinct hydrogen-bonding and steric effects compared to the benzenesulfonyl-propanoate ester.
  • Relevance : Such compounds are explored for kinase inhibition, suggesting sulfonyl/sulfanyl groups enhance target binding .
(b) Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate
  • Structure: Features an oxazole-propanoate ester with halogenated aryl groups.
  • Molecular Weight : 297.71 g/mol, smaller than the target compound due to simpler substituents .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Synthesis Yield (%) Biological Activity
Target Compound C₁₈H₁₇NO₆S Furan-oxazole, benzenesulfonyl ester Not reported Hypothesized enzyme inhibition
TFISA C₈H₅F₃N₂O₃S Oxazole, trifluoromethyl, sulfonamide Not reported Antiglaucoma (metabolite M3)
Compound 4a C₁₀H₁₃NO₂ Furan-oxazole, dimethylamine 82 Intermediate for drug design
Ethyl 3-(2-Cl-6-F-Ph)-2-oxazolpropanoate C₁₄H₁₃ClFNO₃ Oxazole, halogenated aryl, ester Not reported Not reported

Critical Discussion

  • Synthetic Accessibility: The target compound’s benzenesulfonyl-propanoate group may require multi-step synthesis, similar to TFISA’s sulfonylation . Mannich derivatives (e.g., 4a–i) demonstrate higher yields (78–82%) due to streamlined reactions .
  • Structure-Activity Relationships (SAR) :
    • The furan-oxazole core enhances π-π stacking in biological targets.
    • Benzenesulfonyl groups increase metabolic stability compared to sulfonamides or sulfanyl groups .
    • Ester linkages (as in the target compound) balance hydrophilicity and hydrolytic stability vs. amides or sulfonic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.